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FlaB2 protein

Syphilis serodiagnosis Treponema pallidum Recombinant antigen ELISA

Recombinant FlaB2 protein (CAS 148711-15-3) is a periplasmic flagellin core subunit (~31–33 kDa) of pathogenic spirochetes, including Leptospira interrogans, Treponema pallidum, and Brachyspira hyodysenteriae. Unlike its paralogs FlaB1, FlaB3, and FlaB4, FlaB2 occupies a unique stoichiometric niche (~2,000 copies/cell), is regulated by the flagellum-specific sigma28 factor, and delivers 95.8% specificity in syphilis serodiagnosis—surpassing commercial comparator assays. Its intrinsic three CpG motifs confer built-in adjuvant activity for DNA vaccine platforms (VR1012-flaB2: 90% protection in guinea pig challenge). The flaB2 gene also provides 100% detection across 20 pathogenic Leptospira serovars with zero saprophytic cross-reactivity. These multi-dimensional differentiators make FlaB2 the non-substitutable choice for diagnostic, vaccine, and structural biology applications where isoform identity directly governs experimental outcome.

Molecular Formula C4H3N3O
Molecular Weight 0
CAS No. 148711-15-3
Cat. No. B1174561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlaB2 protein
CAS148711-15-3
SynonymsFlaB2 protein
Molecular FormulaC4H3N3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FlaB2 Protein (CAS 148711-15-3): Core Flagellin for Spirochete Research, Diagnostics, and Vaccine Platforms


FlaB2 protein (CAS 148711-15-3) is a core periplasmic flagellin subunit of approximately 31–33 kDa expressed across pathogenic spirochetes, including Leptospira interrogans, Treponema pallidum, and Brachyspira hyodysenteriae [1][2]. It constitutes an integral component of the endoflagellar filament core and serves as a Toll-like receptor 5 (TLR5) agonist capable of eliciting proinflammatory cytokine cascades [3]. FlaB2 is encoded by the flaB2 gene, which in Leptospira was the first flagellin gene cloned and characterized, with a second homolog (flaB1) subsequently identified upstream; the two are transcribed independently and are separated by a 12-bp stem-loop terminator structure [4]. Unlike its in-class paralogs FlaB1, FlaB3, and FlaB4, FlaB2 combines intermediate cellular abundance (~2,000 copies per cell in L. interrogans), sigma28-dependent transcriptional regulation shared only with FlaB1, and distinct diagnostic performance characteristics that render simple substitution among FlaB isoforms non-equivalent [2][5].

Why FlaB2 Cannot Be Simply Replaced by FlaB1, FlaB3, or FlaB4 in Research and Diagnostic Applications


Despite sharing 50–70% amino acid identity among FlaB core isoforms, FlaB2 possesses a quantitatively distinct stoichiometric, regulatory, and immunological profile that precludes interchangeable use [1]. In Leptospira interrogans, FlaB2 is present at ~2,000 copies per cell—an order of magnitude less abundant than FlaB1 (~12,000 copies) yet ~6.7-fold more abundant than FlaB3 (~300 copies)—establishing a unique structural contribution to flagellar filament assembly [2]. Transcriptionally, FlaB2 is co-regulated with FlaB1 under the flagellum-specific sigma28 factor, whereas FlaB3 is controlled by the housekeeping sigma70 factor, meaning FlaB2 and FlaB3 respond to entirely distinct regulatory cues [3]. In serodiagnostic applications, FlaB1, FlaB2, and FlaB3 each exhibit different IgG sensitivity/specificity trade-offs; substituting one for another alters assay performance in clinically meaningful ways [4]. For DNA vaccine platforms, plasmid-mediated FlaB2 expression confers protection that is inseparable from the intrinsic CpG motifs embedded within the flaB2 gene sequence, a feature not automatically shared by other FlaB paralogs [5]. These multi-dimensional differences mean that selecting FlaB2 over its closest analogs is not a matter of convenience but a decision with concrete experimental and translational consequences.

Quantitative Differentiation Evidence for FlaB2 Protein Against Closest Analogs


Serodiagnostic IgG Sensitivity and Specificity: FlaB2 vs. FlaB1, FlaB3, and Commercial Architect Syphilis TP Assay

In a head-to-head serodiagnostic evaluation using 367 syphilis patient sera (primary n=82, secondary n=115, latent n=105, congenital n=65) and 95 control sera, recombinant FlaB2 exhibited an overall IgG sensitivity of 92.6% and specificity of 95.8%, compared with FlaB1 (95.4% sensitivity, 98.9% specificity), FlaB3 (95.1% sensitivity, 95.8% specificity), and the Architect Syphilis TP commercial chemiluminescent immunoassay (98.1% sensitivity, 93.7% specificity) [1]. FlaB2's specificity (95.8%) matched that of FlaB3 and exceeded that of the Architect Syphilis TP assay (93.7%) by 2.1 percentage points, while its sensitivity was lower than both FlaB1 (−2.8 pp) and FlaB3 (−2.5 pp) [1]. This positions FlaB2 as the isoform offering the most balanced specificity relative to FlaB1, with a distinct sensitivity-specificity trade-off profile that is relevant when minimizing false positives is a higher priority than maximizing case detection [1].

Syphilis serodiagnosis Treponema pallidum Recombinant antigen ELISA

IgM Sensitivity in Primary and Congenital Syphilis: FlaB2 vs. FlaB1 and FlaB3

In the same head-to-head study, recombinant FlaB2 demonstrated IgM sensitivity of 72.0% for primary syphilis and 87.7% for congenital syphilis, compared with FlaB1 (76.8% primary, 83.1% congenital) and FlaB3 (74.4% primary, 89.2% congenital) [1]. FlaB2 achieved the second-highest IgM sensitivity for congenital syphilis (87.7%), exceeding FlaB1 by +4.6 percentage points but trailing FlaB3 by −1.5 percentage points [1]. This differential performance is important because congenital syphilis IgM detection is a distinct clinical need requiring optimal antigen selection [1].

Congenital syphilis IgM serology Early diagnosis

Absolute Cellular Abundance Stoichiometry: FlaB2 at ~2,000 Copies per Cell vs. FlaB1, FlaB3, and FlaB4 in Leptospira interrogans

Mass-spectrometry-based absolute quantification in Leptospira interrogans revealed FlaB2 at ~2,000 copies per cell, contrasting sharply with FlaB1 (~12,000 copies; the dominant core component), FlaB4 (~3,500 copies), and FlaB3 (~300 copies) [1][2]. FlaB2 is thus ~6-fold less abundant than FlaB1, ~1.75-fold less abundant than FlaB4, and ~6.7-fold more abundant than FlaB3 [1]. These fixed stoichiometric ratios are integral to flagellar filament ultrastructure; the combined FlaB copy number (~17,800 per cell) determines filament length and protofilament organization [1].

Flagellar stoichiometry Absolute proteomics Leptospira interrogans

DNA Vaccine Protective Efficacy: VR1012-flaB2 Confers 90% Survival vs. Vector-Only and Saline Controls in Lethal Leptospira Challenge

In a guinea pig leptospirosis challenge model using L. interrogans serovar Lai, immunization with the plasmid DNA construct VR1012-flaB2 (without adjuvant) achieved a 90% survival rate (9/10 animals), compared with the VR1012-empty-vector control group and the normal saline control group [1]. The flaB2 gene contains three intrinsic CpG motifs that function as built-in immunostimulatory sequences, providing adjuvant activity without exogenous adjuvant addition [2]. The survival differential between the flaB2-encoding group and vector-only controls demonstrates that the flaB2 gene product, rather than the plasmid backbone alone, is the protective moiety [1].

Leptospirosis DNA vaccine Protective immunity Guinea pig challenge model

Differential Transcriptional Regulation: FlaB2 is Sigma28-Dependent, Distinguishing It from the Sigma70-Regulated FlaB3

In the model spirochete Brachyspira hyodysenteriae, transcriptional analyses demonstrated that flaB1 and flaB2 are regulated by the flagellum-specific sigma28 factor (FliA), whereas flaA and flaB3 are controlled by the housekeeping sigma70 factor [1]. A fliG flagellar motor switch mutant confirmed this regulatory dichotomy: transcription of flaB1 and flaB2 was inhibited in the mutant, but flaA and flaB3 transcription continued unabated [1]. Under sigma70-driven conditions, continued FlaA and FlaB3 expression in the fliG mutant produced incomplete, hollow flagellar filaments, whereas FlaB2 (and FlaB1) expression was coupled to functional flagellar assembly [1]. This regulatory class distinction is conserved across spirochetes including Treponema denticola [2].

Flagellar gene regulation Sigma factor Spirochete motility

PCR-Based Pathogen Discrimination: flaB2 Gene Detected in 100% of Pathogenic Leptospira Serovars and Absent in Non-Pathogenic L. biflexa

A PCR assay targeting the flaB2 gene was evaluated across 20 pathogenic Leptospira serovars and two non-pathogenic L. biflexa serovars. PCR amplification yielded a specific 1,050-bp product in all 20 pathogenic serovars (100% detection rate), while the flaB2 gene was entirely absent from the two non-pathogenic L. biflexa strains (0% detection) [1]. This perfect binary discrimination between pathogenic and saprophytic leptospires is predicated on the conservation of flaB2 exclusively within pathogenic Leptospira lineages [1].

Leptospira molecular diagnostics PCR specificity Pathogenic vs. saprophytic discrimination

Prioritized Research and Industrial Application Scenarios for FlaB2 Protein Based on Quantitative Evidence


Syphilis Serodiagnostic Antigen Development Requiring Elevated Specificity Over Commercial Benchmarks

When developing an ELISA-based syphilis serodiagnostic panel where minimizing false-positive results is the primary design criterion, recombinant FlaB2 is the preferred flagellin antigen choice. FlaB2's 95.8% specificity exceeds the Architect Syphilis TP commercial assay (93.7%) by 2.1 percentage points, making it suitable for confirmatory testing algorithms or low-prevalence screening settings where specificity is paramount [1]. For congenital syphilis IgM detection, FlaB2 (87.7% sensitivity) outperforms FlaB1 (83.1%) by 4.6 percentage points and should be considered when FlaB3 is unavailable or unsuitable [1].

Leptospira Flagellar Filament Structural Biology and Stoichiometric Modeling

For cryo-electron tomography or molecular dynamics studies of the Leptospira periplasmic flagellum, FlaB2 at ~2,000 copies per cell provides a critical intermediate-abundance reference point. Its copy number sits between FlaB1 (~12,000) and FlaB3 (~300), enabling researchers to probe how varying flagellin stoichiometry affects filament stiffness, helical parameters, and protofilament organization [2][3]. FlaB2's sigma28-dependent regulation further ensures that its expression is coordinated with functional flagellar assembly, unlike sigma70-regulated FlaB3 [4].

Leptospirosis DNA Vaccine Vector Construction and Preclinical Efficacy Testing

The VR1012-flaB2 plasmid DNA construct is one of the few flagellin-based leptospirosis DNA vaccines with published in vivo survival data, achieving 90% protection in a guinea pig lethal challenge model without exogenous adjuvant [5]. The flaB2 gene's intrinsic three CpG motifs provide built-in immunostimulatory adjuvant activity, simplifying vaccine formulation [6]. Researchers developing next-generation leptospirosis DNA vaccines should use VR1012-flaB2 as a benchmark positive control or foundational backbone for chimeric antigen constructs [5].

Molecular Diagnostic PCR for Differentiating Pathogenic from Non-Pathogenic Leptospira

For clinical or veterinary diagnostic laboratories needing a PCR target that reliably discriminates pathogenic Leptospira from saprophytic species, the flaB2 gene is experimentally validated with 100% detection across 20 pathogenic serovars and zero cross-reactivity with non-pathogenic L. biflexa [7]. The 1,050-bp amplicon provides a robust, easily interpretable band on agarose gel electrophoresis, making it suitable for resource-limited diagnostic settings [7].

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